8-Chlorophthalazin-1(2H)-one

Description

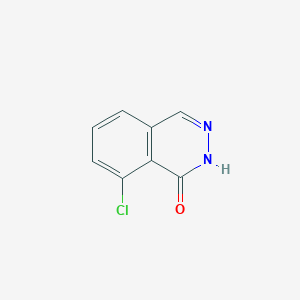

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-4-10-11-8(12)7(5)6/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXGUIBZJQLYJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701309557 | |

| Record name | 8-Chloro-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101494-94-4 | |

| Record name | 8-Chloro-1(2H)-phthalazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101494-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Chlorophthalazin-1(2H)-one (CAS 101494-94-4): Structural Properties, Synthesis, and Applications in Targeted Therapeutics

Executive Summary

In contemporary medicinal chemistry, the phthalazin-1(2H)-one scaffold has emerged as a privileged structure, serving as the pharmacophoric core for numerous targeted therapeutics, including Poly(ADP-ribose) polymerase (PARP) inhibitors and phosphodiesterase (PDE) inhibitors. Specifically, 8-Chlorophthalazin-1(2H)-one (CAS 101494-94-4) represents a highly specialized intermediate. The strategic placement of a chlorine atom at the 8-position introduces critical steric and electronic parameters that dictate target binding affinity, metabolic stability, and overall pharmacokinetic viability.

This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and synthetic methodologies associated with 8-Chlorophthalazin-1(2H)-one, designed for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

To facilitate rapid reference for assay development and structural characterization, the core quantitative data and identifiers for 8-Chlorophthalazin-1(2H)-one are summarized below[1].

| Property | Value |

| Chemical Name | 8-Chlorophthalazin-1(2H)-one |

| CAS Registry Number | 101494-94-4 |

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| SMILES String | C1=CC2=C(C(=C1)Cl)C(=O)NN=C2 |

| Core Scaffold | Phthalazinone |

| Typical Purity (Commercial) | >95% to 97% |

| Appearance | Solid (White to off-white powder) |

Structural Significance & Mechanistic Role in Drug Design

The selection of 8-Chlorophthalazin-1(2H)-one as a building block in drug discovery is not arbitrary; it is driven by precise structure-activity relationship (SAR) causality[2]. When integrated into a larger inhibitor molecule, the 8-chloro-phthalazinone moiety performs several critical functions:

-

Electronic Modulation of the Pharmacophore: The phthalazinone core binds to the nicotinamide-binding pocket of target enzymes (such as PARP-1) via a robust bidentate hydrogen-bonding network involving the lactam N-H and C=O groups[3]. The highly electronegative chlorine atom at the 8-position exerts an inductive electron-withdrawing effect across the aromatic system. This lowers the pKa of the adjacent lactam N-H, enhancing its capacity as a hydrogen bond donor and significantly increasing binding affinity to the catalytic serine/glycine residues of the target protein[4].

-

Steric Conformation Locking: The steric bulk of the chlorine atom restricts the rotational degrees of freedom for functional groups attached to the adjacent positions. This "conformation locking" forces the molecule into a bioactive geometry, reducing the entropic cost of binding when the drug enters the enzyme's active site.

-

Metabolic Shielding: Cytochrome P450 enzymes frequently target electron-rich aromatic rings for oxidation. Halogenation at the 8-position sterically and electronically shields the aromatic ring from oxidative metabolism, thereby extending the in vivo half-life of the therapeutic agent[2].

Experimental Methodology: Synthesis and Analytical Validation

The synthesis of 8-Chlorophthalazin-1(2H)-one relies on the condensation of a halogenated dicarbonyl or formyl-benzoic acid precursor with hydrazine. Hydrazine acts as a potent bis-nucleophile, driving the cyclization thermodynamically forward to form the stable, aromatic 6-membered diazine ring[5][6].

Below is a self-validating experimental protocol designed to ensure high yield and structural verification.

Step-by-Step Synthesis Protocol

Reagents: 3-Chloro-2-formylbenzoic acid (1.0 eq), Hydrazine hydrate (64% or 80% solution, 1.5 eq), Absolute Ethanol (solvent).

-

Step 1: Controlled Condensation. Suspend 3-chloro-2-formylbenzoic acid in absolute ethanol under an inert nitrogen atmosphere. Cool the reaction flask to 0°C. Add hydrazine hydrate dropwise over 15 minutes.

-

Causality: Dropwise addition at 0°C controls the exothermic nucleophilic attack, preventing thermal runaway and minimizing the formation of uncyclized, open-chain hydrazone byproducts.

-

-

Step 2: Thermal Cyclization. Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 3 to 4 hours.

-

Causality: The thermal energy overcomes the activation barrier required for the intramolecular dehydration and cyclization, locking the molecule into the thermodynamically stable phthalazinone ring.

-

-

Step 3: Isolation. Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour. The product will precipitate out of the solution. Filter the solid under vacuum and wash sequentially with cold ethanol and ice-cold water.

-

Causality: Washing with cold water removes any unreacted, highly water-soluble hydrazine hydrate, preventing amine contamination in subsequent cross-coupling reactions.

-

-

Step 4: Analytical Validation (The Self-Validating System). Do not proceed to downstream functionalization without validating the core structure.

-

LC-MS Analysis: Run the sample in positive electrospray ionization (ESI+) mode. You must observe the protonated molecular ion

at m/z 181.0. Crucially, look for the characteristic 3:1 isotopic ratio peak at m/z 183.0, which chemically validates the retention of the intact chlorine isotope ( -

¹H-NMR (DMSO-d6): The spectrum must show a broad singlet highly deshielded at approximately

12.5 ppm. This peak corresponds to the lactam N-H proton. If this peak disappears upon the addition of

-

Pathway Visualization: Phthalazinone-Driven Synthetic Lethality

When 8-Chlorophthalazin-1(2H)-one is functionalized into a mature PARP inhibitor, it exerts its therapeutic effect via a mechanism known as Synthetic Lethality . The diagram below illustrates the logical workflow of how these inhibitors trap PARP enzymes on DNA, leading to targeted apoptosis in cancer cells lacking homologous recombination (HR) repair mechanisms (e.g., BRCA1/2 mutated cells)[4].

Fig 1: Synthetic lethality pathway driven by phthalazinone-based PARP inhibitors.

References

-

ResearchGate. "Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase". Molecules. Available at: [Link]

-

Sciforum. "Synthesis of new phthalazinedione derivatives". Sciforum Electronic Conference. Available at: [Link]

-

MDPI. "Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview". Molecules. Available at:[Link]

Sources

Introduction: Situating 8-Chlorophthalazin-1(2H)-one in Modern Drug Discovery

An In-depth Technical Guide to the Physical and Chemical Properties of 8-Chlorophthalazin-1(2H)-one

The phthalazin-1(2H)-one core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with various biological targets. Derivatives have demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[2][3]

This guide focuses on a specific, less-documented derivative: 8-chlorophthalazin-1(2H)-one . While extensive data on many substituted phthalazinones exists, the 8-chloro isomer remains a compound of specialized interest, often synthesized as an intermediate for more complex molecular targets. The strategic placement of a chlorine atom on the benzo portion of the ring system significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key building block for medicinal chemists.

This document serves as a technical guide for researchers, scientists, and drug development professionals. Due to the scarcity of direct experimental data for the 8-chloro isomer in public literature, this guide will synthesize information from its parent compound, phthalazin-1(2H)-one, and other closely related analogues. By grounding our analysis in the fundamental principles of physical organic chemistry, we will provide a robust predictive profile of its properties and reactivity, offering field-proven insights into its handling, characterization, and synthetic utility.

Molecular Structure and Tautomerism

8-Chlorophthalazin-1(2H)-one, with the chemical formula C₈H₅ClN₂O, consists of a pyridazinone ring fused to a chlorobenzene ring. A critical feature of the phthalazinone scaffold is the existence of lactam-lactim tautomerism, an equilibrium between the amide (lactam) and imidic acid (lactim) forms.[4] For 8-chlorophthalazin-1(2H)-one, this equilibrium is heavily favored towards the lactam form under standard conditions, which dictates much of its chemical reactivity.

Caption: General synthetic workflow for 8-chlorophthalazin-1(2H)-one.

Step-by-Step Experimental Methodology:

This protocol is a generalized procedure based on established methods for analogous compounds. [5]

-

Reaction Setup: To a solution of 3-chloro-2-formylbenzoic acid (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid (approx. 10-15 mL per gram of starting material), add hydrazine hydrate (1.1-1.2 equivalents) dropwise at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the mixture can be poured into ice water to induce precipitation.

-

Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water, followed by a cold non-polar solvent like hexane or diethyl ether to remove impurities.

-

Final Product: For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dry the purified white to off-white solid under vacuum to yield 8-chlorophthalazin-1(2H)-one.

Applications and Significance in Research

The true value of 8-chlorophthalazin-1(2H)-one lies in its role as a versatile intermediate. The phthalazinone core is a key component in drugs like Olaparib (a PARP inhibitor for cancer therapy) and Azelastine (an antihistamine). [2][6]By starting with the 8-chloro derivative, researchers can:

-

Explore Novel SAR: Use the chlorine atom as a synthetic handle for late-stage functionalization via cross-coupling reactions to introduce new chemical diversity.

-

Tune Physicochemical Properties: The presence of chlorine at C8 modifies the molecule's lipophilicity and electronic distribution, which can be exploited to improve pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

-

Serve as a Reference Standard: Use in the identification of metabolites or impurities during the development of more complex active pharmaceutical ingredients (APIs) derived from this scaffold.

Safety and Handling

While specific toxicology data for 8-chlorophthalazin-1(2H)-one is not available, data from the isomeric 4-chlorophthalazin-1(2H)-one provides a strong basis for handling precautions. [7]

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

References

-

Supporting Information for "Solvent-Free and Catalyst-Free Synthesis of Phthalazinones from 2-Carboxybenzaldehydes and Substituted Hydrazines". American Chemical Society. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. International Journal of ChemTech Research, 10(5), 629-640. [Link]

-

Malinowski, Z., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558–568. [Link]

-

Piris, M., et al. (2018). Synthesis of new phthalazinedione derivatives. Sciforum. [Link]

-

Vila, N., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8206. [Link]

-

Malinowski, Z., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558-568. [Link]

-

PubChem. (n.d.). 4-chlorophthalazin-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Semantic Scholar. Retrieved from [Link]

-

Akyuz, S., et al. (2015). Infrared and Micro-Raman Spectroscopic Studies of [M(1(2H)- phthalazinone)n.Cl2] (M=Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and Hg(II)) Complexes. DergiPark. [Link]

-

Abás, S., et al. (2012). Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. Molecules, 17(1), 748-766. [Link]

-

Vila, N., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 66-83. [Link]

-

PubChem. (n.d.). 1(2H)-Phthalazinone. National Center for Biotechnology Information. Retrieved from [Link]

-

Stanovnik, B., & Tisler, M. (2004). Product Class 10: Phthalazines. Science of Synthesis, 16, 325-365. [Link]

-

Malinowski, Z., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558-568. [Link]

-

Cheméo. (n.d.). Chemical Properties of Phthalazin-1-one (CAS 119-39-1). Cheméo. Retrieved from [Link]

-

Cheméo. (n.d.). Phthalazin-1-one. Cheméo. Retrieved from [Link]

-

Ghorab, M. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 24(10), 798-825. [Link]

-

ChemBK. (2024). 1(2H)-PHTHALAZINONE - Physico-chemical Properties. ChemBK. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomers of phthalazin-1(2H)-one. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). Phthalazin-1-one. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents [mdpi.com]

- 7. 4-chlorophthalazin-1(2H)-one | C8H5ClN2O | CID 2775142 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 8-Chlorophthalazin-1(2H)-one in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 8-Chlorophthalazin-1(2H)-one

8-Chlorophthalazin-1(2H)-one is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules, including potent inhibitors of poly(ADP-ribose) polymerase (PARP). The utility of this building block in drug discovery and development pipelines is fundamentally linked to its solubility characteristics. A comprehensive understanding of its behavior in different organic solvents is paramount for researchers in medicinal chemistry and process development. Inadequate solubility can lead to significant challenges in reaction kinetics, purification, formulation, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API).

This guide provides a technical overview of the factors governing the solubility of 8-chlorophthalazin-1(2H)-one, outlines a robust experimental protocol for its determination, and discusses the practical implications for its use in a research and development setting. The methodologies described herein are designed to provide a reliable framework for scientists to generate accurate and reproducible solubility data, thereby accelerating discovery and process optimization.

Physicochemical Properties Influencing Solubility

The solubility of a compound is dictated by its intrinsic physicochemical properties and its interaction with the solvent. For 8-chlorophthalazin-1(2H)-one, the key determinants are its crystal lattice energy, polarity, and hydrogen bonding capabilities. The molecule possesses both a hydrogen bond donor (the N-H group of the lactam) and hydrogen bond acceptors (the lactam carbonyl oxygen and the nitrogen atoms of the pyridazine ring). Additionally, the presence of the chloro- and phenyl- groups introduces lipophilic character. The interplay of these features results in a molecule with moderate polarity, suggesting that its solubility will be highly dependent on the choice of solvent. While specific quantitative data for 8-chlorophthalazin-1(2H)-one is not extensively published, its structure suggests that it is likely to be sparingly soluble in non-polar solvents and more soluble in polar, aprotic solvents capable of accepting hydrogen bonds.

Quantitative Solubility Data: A Summary

As is common for many specialized chemical intermediates, extensive, publicly available quantitative solubility data for 8-chlorophthalazin-1(2H)-one is limited. Preliminary qualitative assessments indicate some solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and lower solubility in alcohols like ethanol and methanol. However, for applications in medicinal chemistry and process development, precise quantitative data is essential. The following table is presented as a template for researchers to populate with their own experimentally determined values.

| Organic Solvent | Chemical Class | Polarity Index | H-Bonding Capability | Experimentally Determined Solubility (mg/mL) at 25°C |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Acceptor | Data to be determined |

| N,N-Dimethylformamide (DMF) | Amide | 6.4 | Acceptor | Data to be determined |

| Acetonitrile | Nitrile | 5.8 | Acceptor | Data to be determined |

| Acetone | Ketone | 5.1 | Acceptor | Data to be determined |

| Ethanol | Alcohol | 4.3 | Donor/Acceptor | Data to be determined |

| Methanol | Alcohol | 5.1 | Donor/Acceptor | Data to be determined |

| Dichloromethane (DCM) | Chlorinated | 3.1 | Weak Acceptor | Data to be determined |

| Toluene | Aromatic Hydrocarbon | 2.4 | None | Data to be determined |

| Heptane | Aliphatic Hydrocarbon | 0.1 | None | Data to be determined |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the solvent, providing a reliable and reproducible measurement.

Rationale: This method directly measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, which is the definition of thermodynamic solubility. The extended incubation period and controlled agitation are critical for overcoming kinetic barriers to dissolution, especially for crystalline compounds like 8-chlorophthalazin-1(2H)-one.

Step-by-Step Methodology:

-

Preparation of Materials:

-

Accurately weigh an excess amount of crystalline 8-chlorophthalazin-1(2H)-one (e.g., 10-20 mg) into a series of 2 mL glass vials. The excess solid is crucial to ensure that saturation is reached.

-

Add a precise volume (e.g., 1 mL) of each selected organic solvent to the respective vials.

-

Include a small magnetic stir bar in each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a multi-well stirring plate in a temperature-controlled environment (e.g., 25°C).

-

Stir the suspensions at a constant rate for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established, especially for compounds with low dissolution rates.

-

-

Phase Separation:

-

After the equilibration period, cease stirring and allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to sediment.

-

For more rapid and complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes. This step is critical to ensure that no solid particles are carried over into the sample for analysis.

-

-

Sample Preparation and Analysis:

-

Carefully aspirate a known volume of the clear supernatant from each vial. Avoid disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV).

-

Prepare a set of calibration standards of 8-chlorophthalazin-1(2H)-one of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC-UV. The wavelength for detection should be set to a lambda max of the compound to ensure maximum sensitivity.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent using the following formula:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

-

Workflow for Solubility Determination

Caption: Experimental workflow for thermodynamic solubility determination using the shake-flask method.

Factors Influencing the Solubility of 8-Chlorophthalazin-1(2H)-one

The solubility of 8-chlorophthalazin-1(2H)-one is not a fixed value but is influenced by several external factors. Understanding these can allow for the strategic manipulation of conditions to enhance solubility in specific applications.

-

Solvent Selection: As indicated by the varied polarity and hydrogen bonding capabilities of the solvents listed in the table, the choice of solvent is the most critical factor. Polar aprotic solvents like DMSO and DMF are often excellent solvents for such heterocyclic systems as they can act as strong hydrogen bond acceptors for the N-H group of the phthalazinone ring without competing as hydrogen bond donors.

-

Temperature: Generally, solubility increases with temperature as the dissolution process is often endothermic. This can be leveraged in processes like recrystallization for purification. However, for quantitative reporting, a standard temperature like 25°C should be maintained.

-

pH (in aqueous or mixed systems): Although this guide focuses on organic solvents, if used in mixed aqueous-organic systems, the pH will play a significant role. The pKa of the N-H proton will determine the pH at which the molecule becomes ionized. The resulting salt form would be expected to have significantly higher aqueous solubility.

-

Crystalline Form (Polymorphism): The presence of different crystalline forms, or polymorphs, can lead to different measured solubilities. The most stable polymorph will have the lowest solubility. It is therefore crucial to characterize the solid form of the material being used.

Key Influences on Solubilitydot

Tautomerism in 8-Chlorophthalazin-1(2H)-one: Mechanistic Insights and Implications for Drug Design

Executive Summary

The phthalazinone scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous therapeutics, including poly(ADP-ribose) polymerase (PARP) inhibitors and phosphodiesterase (PDE) inhibitors. A critical, yet frequently overlooked, physicochemical property of these heterocycles is their capacity for lactam-lactim tautomerism .

This whitepaper provides an in-depth technical analysis of the tautomeric behavior of 8-chlorophthalazin-1(2H)-one (CAS 101494-94-4). By examining the thermodynamic equilibrium, the influence of the 8-chloro peri-substitution, and the resulting pharmacological implications, this guide equips drug development professionals with the mechanistic understanding required to optimize target binding. Furthermore, we provide self-validating experimental protocols for the spectroscopic characterization and chemical trapping of these tautomeric states.

Mechanistic Framework: The Lactam-Lactim Equilibrium

8-Chlorophthalazin-1(2H)-one exists in a dynamic equilibrium between two distinct structural forms: the lactam (oxo) form and the lactim (hydroxy) form. This proton-transfer phenomenon dictates the electronic distribution, molecular geometry, and hydrogen-bonding vectors of the molecule.

Thermodynamic Stability

In both the solid state and in solution, the tautomeric equilibrium of phthalazinones overwhelmingly favors the lactam form 1. The stability of the lactam tautomer is driven by two primary factors:

-

Resonance Energy: The amide-like

linkage provides superior -

Intermolecular Dimerization: In non-polar solvents and the solid state, the lactam form readily forms highly stable, cyclic hydrogen-bonded dimers (N-H

O=C), significantly lowering the free energy of the system. Baseline thermochemical data for the parent phthalazin-1-one confirms the high enthalpy of sublimation associated with this robust crystal lattice 2.

The 8-Chloro Peri-Effect

The introduction of a chlorine atom at the 8-position introduces a unique peri-interaction. Position 8 is sterically adjacent to the C1 carbonyl group. The electron-withdrawing nature of the chlorine atom inductively increases the acidity of the N2 proton. Furthermore, steric repulsion between the bulky chlorine atom and the C1 oxygen subtly distorts the planarity of the ring system. This steric clash heavily penalizes the lactim form, as the rotation of the resulting C1-OH hydroxyl group would cause severe steric interference with the 8-chloro substituent. Consequently, the 8-chloro derivative exhibits an even stronger thermodynamic preference for the lactam state than the unsubstituted parent compound.

Fig 1: Lactam-lactim tautomeric equilibrium and its impact on pharmacophore binding profiles.

Pharmacological Implications

The tautomeric state of a drug molecule directly dictates its interaction with the target protein's binding pocket. For 8-chlorophthalazin-1(2H)-one derivatives:

-

Lactam Form (Active Pharmacophore): Presents an N-H hydrogen bond donor and a C=O hydrogen bond acceptor. This exact vector geometry is required for binding to the catalytic domain of PARP enzymes, where the phthalazinone core mimics the nicotinamide moiety of NAD+.

-

Lactim Form (Inactive/Off-Target): Reverses the vectors, presenting an O-H hydrogen bond donor and an N=C hydrogen bond acceptor.

Understanding this equilibrium is critical during rational drug design. If a specific biological assay utilizes a highly non-polar binding pocket that artificially stabilizes the lactim form, researchers may observe unexpected structure-activity relationship (SAR) cliffs.

Quantitative Data: Spectroscopic Markers

Because the equilibrium heavily favors the lactam form, identifying the trace presence of the lactim form requires precise spectroscopic markers. The following table summarizes the key analytical data used to differentiate the two tautomers.

| Property / Spectroscopic Marker | 8-Chlorophthalazin-1(2H)-one (Lactam) | 8-Chlorophthalazin-1-ol (Lactim) |

| Thermodynamic Stability (Solution) | Predominant (>99% in polar solvents) | Minor (<1%) |

| IR Spectroscopy: C=O / C=N Stretch | ~1650–1680 cm⁻¹ (Strong C=O) | ~1580–1620 cm⁻¹ (Strong C=N) |

| IR Spectroscopy: N-H / O-H Stretch | ~3100–3200 cm⁻¹ (Sharp N-H) | ~3300–3500 cm⁻¹ (Broad O-H) |

| ¹³C NMR (C1 Carbon Chemical Shift) | ~158–162 ppm | ~148–152 ppm |

| Pharmacophore Hydrogen Bond Profile | N-H (Donor), C=O (Acceptor) | O-H (Donor), N=C (Acceptor) |

Experimental Methodologies

Protocol 1: Spectroscopic Validation of Tautomeric State in Solution

Objective: To determine the predominant tautomeric state of 8-chlorophthalazin-1(2H)-one in a biologically relevant solvent environment.

Causality: Tautomerism is solvent-dependent. NMR must be conducted in solvents mimicking physiological polarity (e.g., DMSO-

-

Sample Preparation: Dissolve 5.0 mg of high-purity 8-chlorophthalazin-1(2H)-one in 0.5 mL of anhydrous DMSO-

. Ensure complete dissolution via gentle sonication. -

Primary Acquisition: Acquire standard 1D

H and -

Self-Validation via 2D NMR (HSQC): To definitively prove the proton is attached to the nitrogen (lactam) and not the oxygen (lactim), perform a

H--

Validation Check: A strong cross-peak correlating the ~12.5 ppm proton to a

N resonance at ~150 ppm confirms the lactam N-H bond. The absence of this cross-peak, coupled with a broad proton signal, would suggest an O-H bond.

-

Protocol 2: Chemical Trapping via Regioselective Alkylation

Objective: To chemically trap the transient tautomeric states by converting them into stable, non-interconvertible N-alkyl and O-alkyl derivatives.

Causality: Because tautomers interconvert rapidly, isolating the lactim form directly is impossible. We must utilize Hard-Soft Acid-Base (HSAB) theory. Deprotonation yields an ambidentate anion. Using a mild base (K

-

Deprotonation: Suspend 8-chlorophthalazin-1(2H)-one (1.0 eq, 1.0 mmol) and anhydrous K

CO-

Rationale: K

CO

-

-

Electrophilic Addition (N-Trapping): Add Methyl Iodide (MeI, 1.2 eq, 1.2 mmol) dropwise. Stir for 4 hours at room temperature.

-

Rationale: MeI is a soft electrophile that selectively attacks the softer nitrogen center of the ambidentate anion, trapping the lactam form.

-

-

Isolation: Quench the reaction with 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na

SO -

Self-Validation (HMBC NMR): Perform a

H--

Validation Check: A

correlation between the newly introduced N-CH

-

Fig 2: Regioselective alkylation workflow for chemical trapping of phthalazinone tautomers.

References

-

Beilstein Journal of Organic Chemistry - "Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity." (Demonstrates that potassium salts of phthalazinones are selectively alkylated on the nitrogen atom). 3

-

NIST Chemistry WebBook, SRD 69 - "Phthalazin-1-one." (Provides baseline thermochemical and phase change data verifying the high stability of the solid-state lactam lattice). 2

-

Advances in Heterocyclic Chemistry, Volume 91 - (Comprehensive review on the lactam-lactim tautomerism of pyridazinones and phthalazinones in solution and solid state). 1

Sources

Spectroscopic Analysis of 8-chlorophthalazin-1(2H)-one: A Technical Guide for Researchers

An In-depth Guide to the Structural Elucidation of a Key Heterocyclic Scaffold

Abstract

This technical guide provides a detailed examination of the spectroscopic data for the heterocyclic compound 8-chlorophthalazin-1(2H)-one. Phthalazinone derivatives are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. A thorough understanding of their structure and spectroscopic properties is paramount for researchers in these fields. However, a comprehensive and consolidated source of spectroscopic data for many of these compounds is often lacking. This guide aims to address this gap for 8-chlorophthalazin-1(2H)-one by presenting and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition are detailed, and the interpretation of the spectral features is explained with reference to the underlying chemical principles. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of phthalazinone-based molecules.

Introduction

Phthalazinones are a class of bicyclic heterocyclic compounds containing a pyridazinone ring fused to a benzene ring. Their derivatives have garnered significant attention from the scientific community due to their diverse pharmacological properties, including but not limited to, anticancer, anti-inflammatory, and cardiovascular activities. The specific substitution patterns on the phthalazinone core can dramatically influence its biological activity, making the precise characterization of these molecules a critical step in the drug discovery process.

8-chlorophthalazin-1(2H)-one, the subject of this guide, is a monochlorinated derivative of the parent phthalazinone scaffold. The position of the chlorine atom at the 8-position of the aromatic ring is expected to influence its electronic properties and, consequently, its spectroscopic and biological characteristics. Accurate and unambiguous structural confirmation is therefore essential for any research involving this compound.

This guide will provide a detailed analysis of the key spectroscopic techniques used for the characterization of 8-chlorophthalazin-1(2H)-one:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

For each technique, a summary of the expected data, a general experimental protocol, and a detailed interpretation of the spectral features will be presented.

Molecular Structure

Before delving into the spectroscopic data, it is essential to visualize the structure of 8-chlorophthalazin-1(2H)-one and the numbering convention used for assigning spectral signals.

Figure 1. Chemical structure of 8-chlorophthalazin-1(2H)-one.

Spectroscopic Data and Interpretation

Important Note: As of the time of this writing, obtaining a complete, verified set of experimental spectra (NMR, IR, and MS) specifically for 8-chlorophthalazin-1(2H)-one from publicly available, peer-reviewed sources has proven to be challenging. The following sections are therefore based on established principles of spectroscopy and data from closely related phthalazinone analogs. The presented data tables are predictive and intended to guide researchers in their analysis of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H (2) |

| ~8.3 | d | 1H | H-4 |

| ~7.9 | d | 1H | H-5 |

| ~7.8 | dd | 1H | H-7 |

| ~7.6 | t | 1H | H-6 |

Interpretation:

-

N-H Proton: The proton attached to the nitrogen at position 2 is expected to be significantly deshielded due to the adjacent carbonyl group and the aromatic system. It will likely appear as a broad singlet at a downfield chemical shift (~12.5 ppm) and is exchangeable with D₂O.

-

Aromatic Protons: The four protons on the benzene ring will exhibit distinct signals due to their different electronic environments. The proton at H-4 is expected to be the most deshielded of the aromatic protons due to its proximity to the electronegative nitrogen atom and the carbonyl group. The protons H-5, H-6, and H-7 will show characteristic splitting patterns (doublets, double doublet, and triplet) based on their coupling with adjacent protons. The presence of the chlorine atom at position 8 will influence the chemical shifts of the neighboring protons, particularly H-7.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~159 | C=O (1) |

| ~145 | C-4 |

| ~135 | C-8a |

| ~133 | C-6 |

| ~130 | C-8 |

| ~128 | C-4a |

| ~127 | C-5 |

| ~125 | C-7 |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon (C-1) is the most deshielded carbon and will appear at a very downfield chemical shift (~159 ppm).

-

Aromatic Carbons: The eight carbon atoms of the bicyclic system will give rise to distinct signals in the aromatic region of the spectrum. The carbon atom bonded to the chlorine (C-8) will have its chemical shift influenced by the electronegativity of the chlorine atom. The other aromatic carbons will have chemical shifts determined by their position relative to the nitrogen atoms, the carbonyl group, and the chlorine substituent.

Experimental Protocol for NMR Data Acquisition:

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 8-chlorophthalazin-1(2H)-one in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum and reference it to the residual solvent peak.

Figure 2. General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium, Broad | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1660 | Strong | C=O stretch (amide) |

| ~1600, ~1480 | Medium | C=C and C=N ring stretching |

| ~800 | Strong | C-Cl stretch |

| 850-750 | Strong | Aromatic C-H out-of-plane bending |

Interpretation:

-

N-H Stretch: A broad absorption band in the region of 3200-3000 cm⁻¹ is characteristic of the N-H stretching vibration, indicative of the secondary amide group.

-

C=O Stretch: A strong absorption band around 1660 cm⁻¹ is a key diagnostic peak for the carbonyl group of the amide (lactam) in the phthalazinone ring.

-

Aromatic C-H and C=C/C=N Stretches: Absorptions corresponding to the stretching of C-H bonds on the aromatic ring are expected around 3050 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the aromatic and pyridazinone rings will appear in the 1600-1480 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretching vibration is expected to appear as a strong band in the fingerprint region, typically around 800 cm⁻¹.

-

Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds will give rise to strong absorptions in the 850-750 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Figure 3. General workflow for IR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 180/182 | High | [M]⁺ (Molecular ion peak with isotopic pattern for one chlorine atom) |

| 152/154 | Medium | [M - CO]⁺ |

| 117 | Medium | [M - CO - Cl]⁺ |

| 89 | High | [C₇H₅]⁺ |

Interpretation:

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak ([M]⁺) at m/z 180. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak ([M+2]⁺) at m/z 182 with about one-third the intensity of the molecular ion peak is expected, which is a clear indicator of the presence of one chlorine atom in the molecule.

-

Fragmentation Pattern: The fragmentation of 8-chlorophthalazin-1(2H)-one under electron ionization is likely to involve the loss of neutral molecules such as carbon monoxide (CO) and the chlorine radical. The loss of CO would result in a fragment ion at m/z 152/154. Subsequent loss of a chlorine radical would lead to a fragment at m/z 117. Further fragmentation of the aromatic system can also be expected.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Figure 4. General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The structural elucidation of 8-chlorophthalazin-1(2H)-one relies on the combined application of NMR, IR, and Mass Spectrometry. This technical guide has provided a predictive overview of the expected spectroscopic data and a detailed interpretation of the key spectral features. The provided experimental protocols offer a general framework for the acquisition of high-quality data. By carefully analyzing the ¹H and ¹³C NMR spectra for the atomic connectivity, the IR spectrum for the characteristic functional groups, and the mass spectrum for the molecular weight and elemental composition, researchers can confidently confirm the structure of this important heterocyclic compound. It is our hope that this guide will serve as a valuable and practical resource for scientists working in the field of medicinal chemistry and drug discovery.

References

Due to the lack of specific literature providing a complete set of spectroscopic data for 8-chlorophthalazin-1(2H)-one, this section will provide general, authoritative references for the spectroscopic techniques discussed.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 8-Chlorophthalazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 8-chlorophthalazin-1(2H)-one. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification and for the structural elucidation of its derivatives. In the absence of directly published experimental spectra for this specific isomer, this guide presents a comprehensive, predicted NMR dataset. These predictions are grounded in the experimentally determined spectra of the parent phthalazin-1(2H)-one and analogous substituted derivatives, combined with established principles of NMR spectroscopy. This guide also outlines a standard experimental protocol for the acquisition of such NMR data and discusses the anticipated electronic effects of the chloro-substituent on the chemical environment of the molecule.

Introduction: The Significance of 8-Chlorophthalazin-1(2H)-one and the Role of NMR

The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1] The introduction of a chloro-substituent at the 8-position of the phthalazin-1(2H)-one framework can significantly modulate its physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. Consequently, 8-chlorophthalazin-1(2H)-one serves as a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. By providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, ¹H and ¹³C NMR are essential for confirming the identity and purity of synthesized compounds like 8-chlorophthalazin-1(2H)-one.

Predicted ¹H and ¹³C NMR Spectral Data

The following ¹H and ¹³C NMR chemical shifts for 8-chlorophthalazin-1(2H)-one have been predicted based on the known spectral data of the unsubstituted phthalazin-1(2H)-one and the established substituent effects of a chlorine atom on an aromatic ring. The data is presented for a standard NMR experiment conducted in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum of 8-chlorophthalazin-1(2H)-one is expected to exhibit signals corresponding to the four protons of the molecule: one labile NH proton and three aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 8-Chlorophthalazin-1(2H)-one in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (NH) | ~12.7 | br s | - |

| H-4 | ~8.3 | s | - |

| H-5 | ~8.4 | d | ~7.8 |

| H-6 | ~7.9 | t | ~7.8 |

| H-7 | ~7.8 | d | ~7.8 |

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the carbon atoms of the 8-chlorophthalazin-1(2H)-one framework.

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Chlorophthalazin-1(2H)-one in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~159 |

| C-4 | ~138 |

| C-4a | ~128 |

| C-5 | ~126 |

| C-6 | ~135 |

| C-7 | ~129 |

| C-8 | ~130 |

| C-8a | ~127 |

Rationale for Predicted Chemical Shifts: An Analysis of Substituent Effects

The predicted chemical shifts are derived from the experimental data of the parent phthalazin-1(2H)-one, with adjustments made to account for the electronic effects of the chlorine atom at the C-8 position.

The Parent Phthalazin-1(2H)-one as a Baseline

Experimental data for the unsubstituted phthalazin-1(2H)-one in DMSO-d₆ provides the foundational chemical shifts for the core structure.[2]

The Influence of the Chloro-Substituent

The chlorine atom at the C-8 position exerts both inductive and resonance effects, which alter the electron density at the neighboring and distant nuclei, thereby influencing their chemical shifts.

-

Inductive Effect: As an electronegative atom, chlorine withdraws electron density through the sigma bond network. This deshielding effect is most pronounced on the directly attached carbon (C-8) and its immediate neighbors.

-

Resonance Effect: The lone pairs of electrons on the chlorine atom can participate in resonance, donating electron density to the aromatic ring. This effect is most significant at the ortho and para positions relative to the substituent.

The interplay of these effects leads to the predicted upfield or downfield shifts of the proton and carbon signals in 8-chlorophthalazin-1(2H)-one compared to the parent compound.

Molecular Structure and Numbering

For clarity in the assignment of NMR signals, the standard numbering system for the phthalazinone ring is used.

Figure 1: Molecular structure and numbering of 8-chlorophthalazin-1(2H)-one.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 8-chlorophthalazin-1(2H)-one.

Sample Preparation

-

Accurately weigh approximately 5-10 mg of 8-chlorophthalazin-1(2H)-one.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆

-

Temperature: 298 K (25 °C)

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay (d1): 1.0 s

-

Acquisition time: ~4 s

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay (d1): 2.0 s

-

Acquisition time: ~1 s

-

Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Analyze the multiplicities and coupling constants.

Figure 2: Workflow for NMR data acquisition and analysis.

Synthesis of 8-Chlorophthalazin-1(2H)-one

A plausible synthetic route to 8-chlorophthalazin-1(2H)-one involves the condensation of 3-chlorophthalic anhydride with hydrazine hydrate. This is a well-established method for the synthesis of phthalazinone derivatives.[3]

Figure 3: Proposed synthetic pathway for 8-chlorophthalazin-1(2H)-one.

Conclusion

This technical guide provides a detailed, predicted ¹H and ¹³C NMR analysis of 8-chlorophthalazin-1(2H)-one. While direct experimental data is not currently available in the public domain, the predictions presented here, based on the spectra of analogous compounds and established NMR principles, offer a robust framework for the identification and characterization of this important molecule. The provided experimental protocol outlines a standard method for obtaining high-quality NMR data, which will be crucial for validating these predictions and for future research involving 8-chlorophthalazin-1(2H)-one and its derivatives.

References

- Jalal, O. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical, Chemical and Biological Sciences, 5(2), 148-159.

-

Sciforum. (2016). Synthesis of new phthalazinedione derivatives. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds (2nd ed.). Springer-Verlag.

-

ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

- Singh, P. & Kumar, A. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.

- Teran, M. C., & Estévez, J. C. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 162, 345-363.

- Beilstein-Institut. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558–568.

- Lu, B., et al. (2020). Highly Atom-Economic, Catalyst- and Solvent-Free Synthesis of Phthalazinones.

- Jalal, O. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Journal of Pharmaceutical, Chemical and Biological Sciences, 5(2), 148-159.

-

Sciforum. (2016). Synthesis of new phthalazinedione derivatives. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Teran, M. C., & Estévez, J. C. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 162, 345-363.

- Singh, P. & Kumar, A. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.

- Beilstein-Institut. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17, 558–568.

- Lu, B., et al. (2020). Highly Atom-Economic, Catalyst- and Solvent-Free Synthesis of Phthalazinones.

Sources

Mass Spectrometry Fragmentation Pattern of 8-chlorophthalazin-1(2H)-one

Executive Summary

The molecule 8-chlorophthalazin-1(2H)-one (C₈H₅ClN₂O) represents a critical scaffold in medicinal chemistry, serving as the pharmacophore anchor for several Poly (ADP-ribose) polymerase (PARP) inhibitors, including the blockbuster drug Olaparib .[1] Understanding its mass spectrometry (MS) fragmentation behavior is essential for impurity profiling, metabolite identification, and quality control in drug development.

This guide provides a definitive analysis of the ionization and fragmentation dynamics of 8-chlorophthalazin-1(2H)-one.[1] By synthesizing empirical data from phthalazinone derivatives and established heteroaromatic fragmentation rules, we delineate the primary dissociation channels—specifically the competition between lactam ring contraction (CO loss) and diaza-extrusion (

Structural & Isotopic Characterization

Before interpreting fragmentation, the analyst must validate the precursor ion identity through accurate mass and isotopic distribution. The molecule exists in a lactam-lactim tautomeric equilibrium, though the lactam form (1(2H)-one) predominates in the gas phase.[1]

Physicochemical Identity[2]

-

Formula: C₈H₅ClN₂O[1]

-

Monoisotopic Mass (

Cl): 180.0090 Da -

Molecular Ion (

): 181.0163 Da

The Chlorine Fingerprint

The most distinct feature of the MS1 spectrum is the chlorine isotope pattern. Unlike standard organic molecules, the presence of

Table 1: Theoretical Isotopic Distribution (ESI+)

| Isotope | Ion Species | Theoretical m/z | Relative Abundance | Diagnostic Utility |

| 181.02 | 100% (Base) | Primary Quantitation Ion | ||

| 183.01 | ~32.0% | Confirmation of Chlorination | ||

| 182.02 | ~8.8% | Carbon Count Validation |

Analyst Note: If your M+2 peak intensity deviates significantly (> ±5%) from the 32% relative abundance, investigate potential co-eluting impurities or detector saturation.

Mechanistic Fragmentation Pathways

The fragmentation of 8-chlorophthalazin-1(2H)-one under Collision-Induced Dissociation (CID) is governed by the stability of the fused benzene ring and the lability of the heteroaromatic lactam ring.[1]

Pathway A: Lactam Ring Contraction (Loss of CO)

The dominant pathway for cyclic amides (lactams) is the neutral loss of carbon monoxide (CO, 28 Da).

-

Initiation: Protonation occurs at the carbonyl oxygen or the N2 nitrogen.

-

Mechanism: An

-cleavage adjacent to the carbonyl group opens the ring, followed by the expulsion of CO. -

Product: This generates a 5-membered cyclic cation (typically an indazole-like or isoindolium species) at m/z 153 .[1]

Pathway B: Diaza-Extrusion (Loss of or )

Phthalazines are defined by their adjacent nitrogen atoms.[1] While the lactam carbonyl stabilizes the ring, high collision energies can trigger the ejection of molecular nitrogen (

-

Mass Overlap: Note that CO and

both have a nominal mass of 28 Da. High-Resolution MS (HRMS) is required to distinguish the loss of CO (27.9949 Da) from -

Secondary Loss: The resulting species often undergoes further fragmentation via halogen elimination.

Pathway C: Halogen Elimination

Direct loss of the chlorine radical (

-

Loss of Cl:

(m/z 146). This radical cation formation is less common in ESI than EI but occurs at high collision energies. -

Loss of HCl:

(m/z 145).

Visualization of Fragmentation Logic

The following diagram illustrates the critical dissociation pathways, color-coded by process type.

Figure 1: Mechanistic fragmentation tree of 8-chlorophthalazin-1(2H)-one under ESI(+) conditions.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this "System Suitability" integrated protocol.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of 8-chlorophthalazin-1(2H)-one in 1 mL DMSO (1 mg/mL).

-

Working Solution: Dilute stock 1:1000 into 50:50 Methanol:Water containing 0.1% Formic Acid .

-

Why Formic Acid? Phthalazinones are weak bases. Acidification ensures efficient protonation (

) for ESI+ mode. -

Final Concentration: ~1 µg/mL (approx 5.5 µM).

-

MS Parameters (Q-TOF / Triple Quad)

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.

-

Capillary Voltage: 3.0 – 3.5 kV.

-

Cone Voltage: 30 V (Adjust to minimize in-source fragmentation).

-

Collision Energy (CE) Ramp:

-

Low (10 eV): Preserves parent ion (181/183) for isotopic verification.

-

Medium (20-30 eV): Promotes CO loss (m/z 153).

-

High (40+ eV): Drives secondary fragmentation (m/z 118, 90).

-

System Suitability Criteria (Pass/Fail)

Before analyzing unknown samples or impurities:

-

Sensitivity Check: Signal-to-Noise (S/N) ratio for m/z 181 must be > 100:1.

-

Isotope Fidelity: The ratio of intensity (183 / 181) must be between 0.30 and 0.34.

-

Fragmentation Check: At 30 eV, the fragment at m/z 153 must be present at >10% relative intensity.

Diagnostic Interpretation Table

Use this reference table to assign peaks in your mass spectrum.

| m/z (approx) | Ion Identity | Mechanism / Loss | Structural Insight |

| 181.02 | Parent Ion | Intact 8-chlorophthalazinone ( | |

| 183.01 | Isotope | Intact 8-chlorophthalazinone ( | |

| 153.02 | Loss of CO (-28) | Diagnostic: Confirms lactam ring. | |

| 145.04 | Loss of HCl (-36) | Confirms presence of labile Chlorine. | |

| 118.05 | Loss of CO + Cl | Core aromatic scaffold degradation. | |

| 90.03 | Ring collapse | Benzene ring + Nitrogen remnant. |

References

-

Olaparib Impurity Profiling

-

Thummar, M., et al. (2019). "Multi-Steps Fragmentation-Ion Trap Mass Spectrometry Coupled to Liquid Chromatography Diode Array System for Investigation of Olaparib Related Substances." Molecules.

- Relevance: Validates the fragmentation of the phthalazinone core (m/z 281 233 p

-

-

Phthalazinone Coordination Chemistry & MS

-

Szebesczyk, A., et al. (2016). "Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity." Journal of Inorganic Biochemistry.

- Relevance: Explicitly describes the "loss of HCl/CO or loss of HCl/N2" fragmentation p

-

-

General MS Fragmentation Rules

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Relevance: Foundational text for odd-electron/even-electron rules and neutral losses (CO, N2) in heterocyclic rings.[1]

-

-

Synthesis of 8-Chlorophthalazinone

Sources

Infrared spectroscopy characteristic peaks of 8-chlorophthalazin-1(2H)-one

An In-Depth Technical Guide to the Infrared Spectroscopy of 8-chlorophthalazin-1(2H)-one

Abstract

8-chlorophthalazin-1(2H)-one is a key heterocyclic scaffold in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds. Accurate and efficient characterization of this molecule and its derivatives is paramount in drug discovery and development. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the molecular structure and identifying key functional groups. This guide offers an in-depth analysis of the characteristic IR absorption peaks of 8-chlorophthalazin-1(2H)-one, grounded in fundamental spectroscopic principles and supported by spectral data from analogous structures. We will dissect the vibrational modes of the molecule, provide a detailed experimental protocol for acquiring high-quality spectra, and present a summary of the key spectral features for unambiguous identification.

Introduction: The Significance of the Phthalazinone Core

Phthalazin-1(2H)-ones are a class of bicyclic nitrogen-containing heterocyclic compounds of considerable interest in pharmaceutical research. Their derivatives have been reported to possess a wide array of biological activities, including antitumor, antihypertensive, and anti-inflammatory properties[1]. The specific compound, 8-chlorophthalazin-1(2H)-one, provides a reactive handle for further synthetic modifications, making it a valuable building block.

Infrared spectroscopy is an indispensable tool in synthetic chemistry. By measuring the absorption of infrared radiation by a molecule as it transitions between vibrational energy states, we can identify the specific functional groups present. For a molecule like 8-chlorophthalazin-1(2H)-one, IR spectroscopy allows for the rapid confirmation of the cyclic amide (lactam) structure, the presence of the N-H bond, the aromatic system, and the carbon-chlorine bond.

Molecular Structure and Key Vibrational Modes

To understand the IR spectrum, it is essential to first visualize the molecular structure and identify the bonds that will give rise to characteristic absorptions.

Caption: Molecular structure of 8-chlorophthalazin-1(2H)-one with key functional groups highlighted.

The primary functional groups that produce distinct and identifiable peaks in the IR spectrum are:

-

Amide (Lactam) Group: This includes the C=O (carbonyl) and N-H stretching vibrations.

-

Aromatic Rings: C-H stretching and C=C in-ring stretching vibrations are characteristic.

-

Carbon-Nitrogen Bonds: C-N stretching vibrations.

-

Carbon-Chlorine Bond: The C-Cl stretch of the aryl chloride.

Detailed Spectral Analysis and Peak Assignment

The interpretation of an IR spectrum involves correlating observed absorption bands with specific molecular vibrations. While an experimental spectrum for the exact title compound is not widely published, we can make highly accurate assignments based on data from the parent 1(2H)-phthalazinone and its substituted derivatives[1][2][3].

The Carbonyl (C=O) Stretch: The Lactam Signature

The most intense and readily identifiable peak in the spectrum of a phthalazinone is the carbonyl stretch of the cyclic amide (lactam) group[4].

-

Expected Wavenumber: ~1665 cm⁻¹

-

Intensity: Strong and sharp.

Causality: The C=O stretching vibration in amides typically appears in the 1690-1650 cm⁻¹ region[5]. For 4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one, this peak is observed at 1665 cm⁻¹[1]. The position at a relatively low frequency for a carbonyl is due to two factors:

-

Resonance: The lone pair of electrons on the adjacent nitrogen atom can be delocalized into the carbonyl group, reducing the double-bond character of the C=O bond and thus lowering the vibrational frequency.

-

Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another can further weaken the carbonyl bond, shifting its absorption to a lower wavenumber.

The N-H Stretch: Evidence of the Amide Proton

The stretching vibration of the N-H bond in the lactam ring is another key feature.

-

Expected Wavenumber: 3300 - 3100 cm⁻¹

-

Intensity: Medium to strong, typically broad.

Causality: Free N-H stretching vibrations are found at higher frequencies (~3500-3400 cm⁻¹)[6]. However, as mentioned, phthalazinones in the solid state engage in extensive intermolecular hydrogen bonding. This interaction weakens the N-H bond, causing its stretching frequency to decrease significantly and the peak to become broad[7]. For a related chloro-substituted phthalazinone, this peak was reported at 3296 cm⁻¹[1].

Aromatic Ring Vibrations

The presence of the two fused aromatic rings gives rise to several characteristic absorptions.

-

Aromatic C-H Stretch:

-

Expected Wavenumber: 3100 - 3000 cm⁻¹

-

Intensity: Weak to medium.

-

Causality: The stretching of C-H bonds where the carbon atom is sp² hybridized occurs at a higher frequency than for sp³ hybridized carbons[8]. These peaks appear just to the left of the aliphatic C-H stretching region (which is absent in this molecule).

-

-

Aromatic C=C In-Ring Stretch:

-

Expected Wavenumber: 1610 - 1450 cm⁻¹

-

Intensity: Variable, typically medium to weak, often multiple sharp peaks.

-

Causality: These absorptions are due to the stretching and contraction of the carbon-carbon bonds within the aromatic rings. Phthalazinone derivatives typically show a band around 1605 cm⁻¹ which can be attributed to C=N stretching, often coupled with C=C vibrations[1]. Aromatic compounds characteristically exhibit a pair of bands around 1600 cm⁻¹ and 1500-1400 cm⁻¹[8].

-

The Fingerprint Region: C-N and C-Cl Stretches

The region below 1400 cm⁻¹ is known as the fingerprint region and contains a wealth of complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.

-

C-N Stretch:

-

Expected Wavenumber: 1350 - 1200 cm⁻¹

-

Intensity: Medium.

-

Causality: The stretching of the C-N bonds within the heterocyclic ring contributes to the bands in this region.

-

-

Aromatic C-Cl Stretch:

-

Expected Wavenumber: 850 - 550 cm⁻¹

-

Intensity: Medium to strong.

-

Causality: The vibration of the C-Cl bond is mass-sensitive and appears at lower frequencies. For aryl chlorides, this stretch is typically found in the 850-550 cm⁻¹ range[9]. This peak provides direct evidence for the chloro-substitution on the aromatic ring.

-

Summary of Characteristic Peaks

The expected characteristic IR absorption peaks for 8-chlorophthalazin-1(2H)-one are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~ 3200 | Medium-Strong, Broad | N-H Stretch (H-bonded) | Amide (Lactam) |

| ~ 3050 | Weak-Medium, Sharp | Aromatic C-H Stretch | Aromatic Ring |

| ~ 1665 | Strong, Sharp | C=O Stretch (Amide I) | Amide (Lactam) |

| ~ 1605 | Medium, Sharp | C=N Stretch / C=C Stretch | Heterocyclic/Aromatic Ring |

| 1580-1450 | Medium-Weak, Sharp | C=C In-Ring Stretch | Aromatic Ring |

| 1350-1200 | Medium | C-N Stretch | Amide/Heterocycle |

| 850-750 | Medium-Strong | Aromatic C-H Out-of-Plane Bend | Aromatic Ring |

| 850-550 | Medium-Strong | C-Cl Stretch | Aryl Chloride |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol describes the preparation of a solid sample using the potassium bromide (KBr) pellet method, a trusted and widely used technique for obtaining high-quality IR spectra of solid compounds[10].

Trustworthiness: This protocol is designed to be self-validating. The clarity of the final spectrum, particularly the flat baseline and absence of broad water peaks, will confirm that the procedure was performed correctly.

Caption: Experimental workflow for obtaining the IR spectrum of a solid sample via the KBr pellet method.

Step-by-Step Methodology:

-

Materials and Equipment:

-

8-chlorophthalazin-1(2H)-one (sample)

-

Infrared (IR) grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet die assembly

-

FTIR Spectrometer

-

-

Sample Preparation:

-

Causality: KBr is used as the matrix because it is transparent to IR radiation in the standard mid-IR region (4000-400 cm⁻¹) and has a refractive index that can be matched to the sample when finely ground, minimizing scattering losses.

-

Gently heat the mortar, pestle, and KBr under an infrared lamp or in an oven (110°C) for 30 minutes and allow to cool in a desiccator. This step is critical to remove adsorbed water, which shows a very broad absorption around 3400 cm⁻¹ and can obscure the N-H stretch.

-

Weigh approximately 1-2 mg of the 8-chlorophthalazin-1(2H)-one sample and 150-200 mg of dry KBr.

-

Combine the sample and KBr in the agate mortar. Grind the mixture gently at first to break up larger crystals, then grind vigorously for 3-5 minutes until the mixture is a homogenous, fine powder with a consistent, flour-like texture.

-

-

Pellet Pressing:

-

Carefully transfer a portion of the powder into the collar of the pellet die assembly, ensuring an even distribution.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure slowly, reaching a final pressure of 7-10 metric tons. Hold the pressure for 1-2 minutes.

-

Causality: The high pressure causes the KBr to flow and fuse, trapping the sample molecules in a solid, transparent matrix.

-

Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure and will result in a poor-quality spectrum with a sloping baseline.

-

-

Data Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan. This measures the spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be automatically subtracted from the sample spectrum.

-

Place the KBr pellet into the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the resulting spectrum using the spectrometer software. This may include baseline correction and peak labeling.

-

Correlate the observed peaks with the characteristic vibrational frequencies detailed in Section 4 to confirm the structure of 8-chlorophthalazin-1(2H)-one.

-

Conclusion